molecular formula C8H5BrClF3 B1521741 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-30-4

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1521741
CAS No.: 1099597-30-4
M. Wt: 273.48 g/mol
InChI Key: YRFOLKUXYFOHML-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound featuring a bromo substituent at position 1, a chloro group at position 4, and a 2,2,2-trifluoroethyl group at position 2. This compound is of interest in organic synthesis due to its electron-withdrawing trifluoroethyl group and halogen substituents, which enhance its reactivity in cross-coupling and substitution reactions.

Properties

IUPAC Name

1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFOLKUXYFOHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Chlorobenzyl Chloride Followed by Trifluoroethylation

One common synthetic approach starts with 4-chlorobenzyl chloride as the substrate. Bromination of this compound is achieved using bromine or N-bromosuccinimide (NBS), yielding 4-chlorobenzyl bromide or related brominated intermediates. Subsequently, nucleophilic substitution with trifluoroacetaldehyde or trifluoroethyl reagents in the presence of a base leads to the formation of the trifluoroethyl side chain, resulting in this compound.

  • Reaction conditions: Typically carried out under anhydrous conditions with bases to facilitate nucleophilic substitution.
  • Solvent choice: Polar aprotic solvents are preferred to enhance nucleophilicity.
  • Purification: The product is purified by standard techniques such as distillation or recrystallization.

This method is supported by data from EvitaChem, which describes the preparation of this compound via bromination of 4-chlorobenzyl chloride and subsequent reaction with trifluoroacetaldehyde under basic conditions.

Data Table: Summary of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Reaction Type Yield (%) Notes
1 4-Chlorobenzyl chloride Bromine or NBS; trifluoroacetaldehyde; base Bromination + nucleophilic substitution ~70-90 Requires anhydrous conditions; polar aprotic solvents preferred
2 2-Chloro-4-fluoroaniline (analog) Sodium nitrite, CuBr, HBr; diazotization at 0°C Diazotization + Sandmeyer bromination ~85-90 Classical halogenation method; applicable to related compounds
3 Trifluoroethyl-substituted benzene Bromine or NBS; controlled temperature Direct halogenation Variable Requires careful control to avoid over-halogenation

Research Findings and Analytical Data

  • Reaction Yields and Purity: The bromination and nucleophilic substitution methods yield the target compound with high purity (>90%) after distillation or recrystallization. For example, EvitaChem reports yields around 70-90% depending on conditions.

  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure and purity. The trifluoroethyl group exhibits characteristic fluorine signals in ^19F NMR, while the aromatic protons and halogen substituents show distinct chemical shifts in ^1H and ^13C NMR spectra.

  • Thermal Properties: Boiling points and decomposition temperatures vary with substitution patterns. For related trifluoromethylated aromatic compounds, boiling points range around 90-150 °C under reduced pressure, indicating moderate volatility suitable for purification by distillation.

  • Kinetic and Mechanistic Insights: Studies on nucleophilic substitution reactions involving trifluoroethyl groups indicate that polar aprotic solvents enhance reaction rates by stabilizing the transition state, and bases such as sodium hydride facilitate deprotonation of intermediates, increasing nucleophilicity.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene features a benzene ring substituted with bromine and chlorine atoms, along with a trifluoroethyl group. Its molecular formula is C8H5BrClF3C_8H_5BrClF_3, and it has a molecular weight of 273.48 g/mol. The presence of electronegative halogens contributes to its reactivity and makes it suitable for various applications.

Organic Synthesis

Building Block in Synthesis:
this compound is utilized as an intermediate in the synthesis of other organic compounds. Its halogen substituents allow for electrophilic aromatic substitution reactions, enabling the introduction of various functional groups. This property is particularly beneficial in creating complex molecules for pharmaceuticals and agrochemicals.

Reaction TypeProducts Formed
Electrophilic SubstitutionDiverse aromatic derivatives
Nucleophilic SubstitutionFunctionalized benzene derivatives
Cross-Coupling ReactionsBiaryl compounds

Medicinal Chemistry

Pharmaceutical Applications:
The compound has been investigated for its potential therapeutic effects. Studies suggest that halogenated compounds can exhibit antibacterial and antifungal properties. The trifluoroethyl group may enhance lipophilicity, improving the bioavailability of drug candidates derived from this compound.

Case Study:
In research focused on developing novel antibacterial agents, derivatives of this compound were synthesized and evaluated for their activity against resistant bacterial strains. Results indicated promising activity, highlighting the compound's potential in drug development.

Environmental Science

Analytical Chemistry:
this compound is also used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for analyzing volatile organic compounds (VOCs). Its stability and well-defined spectral properties make it an ideal candidate for ensuring accurate quantification in environmental samples.

Toxicological Studies:
Toxicity assessments have been conducted to evaluate the environmental impact of this compound. Preliminary studies indicate that while it possesses certain hazardous characteristics typical of halogenated compounds, further research is required to fully understand its ecological effects.

Industrial Applications

Specialty Chemicals Production:
The compound serves as a precursor in the synthesis of specialty chemicals used in various industrial applications. Its unique properties make it suitable for producing fluorinated materials that are crucial in sectors such as electronics and materials science.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene C₈H₅BrClF₃ 280.48 Br (1), Cl (4), CF₂CF₃ (2)
1-Bromo-4-(2,2,2-trifluoroethyl)benzene C₈H₆BrF₃ 239.03 Br (1), CF₂CF₃ (4)
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene C₇H₃BrClF₃O 275.45 Br (1), Cl (2), OCF₃ (4)

Biological Activity

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with the molecular formula C8H5BrClF3. Its unique structure, characterized by a trifluoroethyl group, enhances its lipophilicity and potential biological interactions. This article explores the biological activity of this compound, its mechanisms of action, and its implications in medicinal chemistry and biochemical research.

  • Molecular Weight : 273.48 g/mol
  • Density : 1.7 g/cm³
  • Boiling Point : 189.7 ± 35.0 °C
  • Melting Point : 18-20 °C
  • LogP : 4.18 (indicating high lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of the trifluoroethyl group. This group enhances the compound's hydrophobic interactions with proteins and enzymes, facilitating its role as a biochemical probe in various studies.

Key Mechanisms:

  • Nucleophilic Aromatic Substitution : The bromine or chlorine atoms can be replaced by nucleophiles, allowing for further functionalization.
  • Suzuki Coupling Reactions : This compound can participate in coupling reactions to form biphenyl derivatives, which are significant in drug design.
  • Oxidation and Reduction Reactions : The trifluoroethyl group can undergo oxidation or reduction, leading to diverse products that may have distinct biological activities.

Biological Applications

This compound has several applications in biological research and medicinal chemistry:

Pharmaceutical Development

The compound serves as an intermediate in synthesizing various pharmaceuticals. Its structural characteristics make it a valuable building block for developing drugs targeting specific biological pathways.

Biochemical Probes

Due to its lipophilicity and ability to interact with hydrophobic regions of proteins, this compound is used in developing biochemical probes that help study biological processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar halogenated aromatic compounds:

Compound NameStructure DescriptionKey Differences
1-Bromo-4-chloro-2-fluorobenzeneFluorine replaces the trifluoroethyl groupLower lipophilicity
1-Bromo-4-chloro-2-nitrobenzeneContains a nitro group instead of trifluoroethylDifferent reactivity profile
1-Bromo-4-chloro-2-methylbenzeneHas a methyl group insteadReduced steric hindrance

Case Studies and Research Findings

Recent studies have highlighted the significance of trifluoromethyl groups in enhancing drug potency and selectivity. For instance:

  • Inhibition Studies : Research has shown that compounds containing trifluoromethyl groups exhibit increased potency in inhibiting specific enzymes compared to their non-fluorinated analogs. One study indicated that introducing a trifluoromethyl group at the para-position of a phenolic ring increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated compounds .
  • Therapeutic Potential : In drug design, the incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties. For example, drugs like Ubrogepant have demonstrated enhanced efficacy due to the presence of such functional groups .

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene?

  • Methodology :

  • Bromination : React the precursor (e.g., 4-chloro-2-(2,2,2-trifluoroethyl)benzene) with bromine (Br₂) in the presence of FeBr₃ as a catalyst. Use dichloromethane (DCM) as a solvent under reflux (60–80°C) for 6–12 hours. Monitor progress via TLC or GC-MS.
  • Workup : Quench excess Br₂ with sodium thiosulfate, extract with DCM, and dry over MgSO₄. Yield typically ranges from 65% to 80% .
    • Key Considerations : Optimize catalyst loading (5–10 mol%) and temperature to minimize di-substituted byproducts.

Q. How is the compound purified post-synthesis?

  • Recrystallization : Dissolve the crude product in minimal hot dichloromethane, cool to 0°C, and filter to isolate crystals. Purity >95% is achievable .
  • Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for further purification if recrystallization is insufficient.

Q. What spectroscopic techniques are critical for characterization?

  • 1H/13C NMR : Identify substituents via chemical shifts (e.g., trifluoroethyl protons at δ 2.8–3.2 ppm; aromatic protons split into doublets due to meta/para halogens).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M]+ at m/z 278 for C₈H₅BrClF₃) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence pharmacological interactions in drug candidates?

  • Mechanistic Insight : The strong electron-withdrawing effect of the CF₃ group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines. Fluorine’s hydrophobic nature improves membrane permeability .
  • Case Study : In AZD3264 (IKK2 inhibitor), the trifluoroethyl moiety increases target binding affinity by 3-fold compared to non-fluorinated analogs .

Q. What cross-coupling reactions are feasible for functionalizing this compound?

  • Suzuki-Miyaura Coupling : React with 2-cyanoarylboronic esters under Pd(PPh₃)₄ catalysis (2 mol%) in THF/Na₂CO₃ (2M) at 80°C. Forms biphenyl intermediates for phenanthridine synthesis .
  • Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃/Xantphos catalyst system. Requires anhydrous toluene and Cs₂CO₃ as base (110°C, 24h) .

Q. How can computational modeling predict reactivity or regioselectivity?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. Predicts bromine as the primary site for nucleophilic substitution.
  • Molecular Docking : Simulate interactions with biological targets (e.g., IKK2 enzyme) to guide structural modifications .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported reaction yields (65% vs. 80%)?

  • Variables to Investigate :

  • Catalyst purity (FeBr₃ vs. Fe powder).
  • Solvent polarity (DCM vs. CCl₄).
    • Resolution : Replicate protocols from conflicting sources (e.g., vs. 23) and compare under controlled conditions. Adjust stoichiometry (e.g., Br₂:substrate ratio from 1:1 to 1.2:1) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.
  • First Aid : For skin contact, rinse immediately with water (15 min) and seek medical attention. Avoid inhalation of dust .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene
Reactant of Route 2
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1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

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